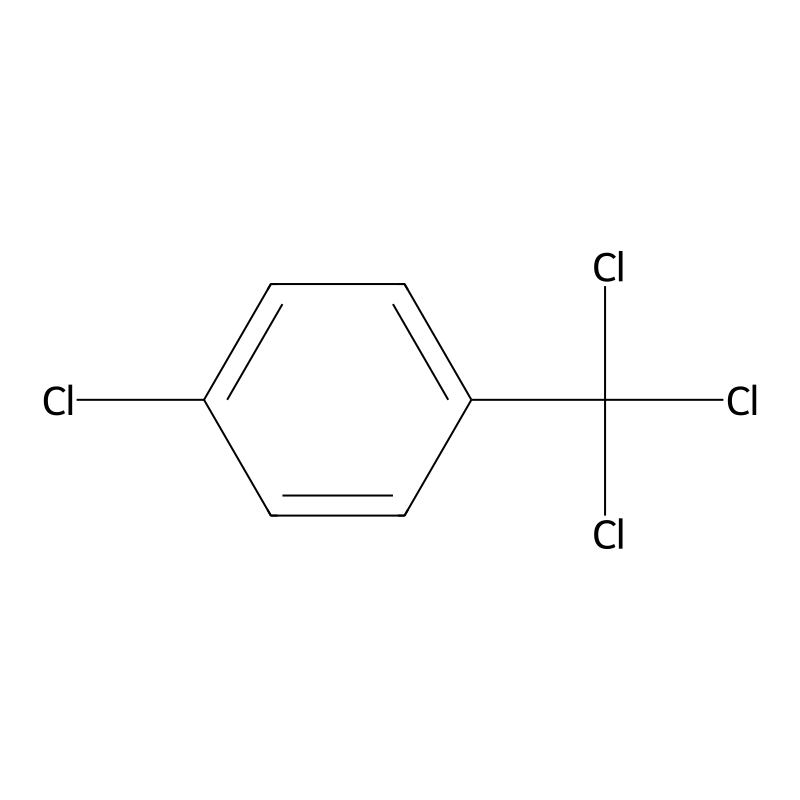

4-Chlorobenzotrichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds

-CBT serves as a building block for the synthesis of various organic compounds due to its reactive trichloromethyl group (CCl3). Researchers have utilized 4-CBT in the synthesis of:

- Pharmaceuticals: Studies have explored the potential of 4-CBT derivatives as anticonvulsant and anti-inflammatory agents []. However, further research is needed to determine their efficacy and safety.

- Dyes and Pigments: 4-CBT can be used as a starting material for the synthesis of certain dyes and pigments, contributing to their specific color properties [].

- Functional Materials: Researchers have investigated the use of 4-CBT in the development of functional materials with specific electrical or optical properties [].

Potential Applications in Material Science

The unique properties of 4-CBT, including its reactivity and chlorine content, have sparked interest in its potential applications in material science:

- Polymer Crosslinking: 4-CBT can act as a crosslinking agent, strengthening and modifying the properties of polymers. This could be relevant for developing new materials with improved mechanical or thermal properties [].

- Flame Retardants: Research suggests that 4-CBT derivatives might exhibit flame retardant properties, potentially useful in various materials such as textiles or plastics []. However, further investigation is needed to assess their effectiveness and safety profile.

4-Chlorobenzotrichloride, also known as 1-chloro-4-(trichloromethyl)benzene, is an aromatic compound characterized by its unique structure, comprising a benzene ring substituted with a chlorine atom and a trichloromethyl group. Its molecular formula is C₇H₄Cl₄, and it has a molecular weight of approximately 229.92 g/mol. The compound appears as a colorless to pale yellow liquid and is known for its high density (1.495 g/mL at 25 °C) and boiling point of 245 °C .

4-Chlorobenzotrichloride is a hazardous compound and should be handled with care. Here are some key safety concerns:

- Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin. Exposure can cause irritation and damage to the eyes, skin, and respiratory system [].

- Flammability: Combustible liquid. Flammable vapors may be produced at elevated temperatures [].

- Reactivity: Reacts violently with water and strong bases, releasing corrosive hydrochloric acid fumes [].

Additional Information

The synthesis of 4-chlorobenzotrichloride primarily involves chlorination reactions. The compound can be produced by chlorinating p-xylene in the vapor phase, where it first forms 1,4-bis(trichloromethyl)benzene through chlorination, followed by chlorinolysis to yield the desired product along with carbon tetrachloride . The general reaction can be summarized as follows:

- Chlorination of p-xylene:

- Chlorinolysis:

The most efficient method for synthesizing 4-chlorobenzotrichloride involves the vapor-phase chlorination of p-xylene in the presence of activated carbon catalysts and water at elevated temperatures (200-300 °C). This method minimizes the formation of undesirable isomers and maximizes yield . Other methods include:

- Chlorination of toluene: This involves initial ring chlorination followed by methyl group chlorination but is less preferred due to by-product formation.

- Chlorosulfonic acid method: Toluene can be converted to p-toluenesulfonyl chloride before further chlorination, though this method is more complex.

4-Chlorobenzotrichloride serves multiple purposes in industrial applications:

- Intermediate in herbicide production: It is crucial for synthesizing various herbicides.

- Organic synthesis: Acts as a versatile reagent in organic chemistry for creating other complex molecules.

- Chemical research: Used in laboratories for experimental purposes due to its unique reactivity.

Studies indicate that 4-chlorobenzotrichloride interacts with various biological systems primarily through its reactive halogen atoms. Its potential to form adducts with nucleophiles makes it an important compound in toxicological assessments. Research has shown that prolonged exposure can lead to significant health risks, necessitating careful handling and usage protocols .

Several compounds share structural or functional similarities with 4-chlorobenzotrichloride. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trichloroethylene | C₂HCl₃ | Widely used solvent; less chlorinated than 4-chlorobenzotrichloride |

| Benzyl chloride | C₇H₇Cl | Used in organic synthesis; less toxic |

| Dichloroacetic acid | C₂HCl₂O₂ | Used in pharmaceuticals; more polar |

Uniqueness: 4-Chlorobenzotrichloride stands out due to its specific trichloromethyl substitution on the benzene ring, which enhances its reactivity compared to simpler halogenated compounds like benzyl chloride or dichloroacetic acid. This unique structure allows for specific applications in herbicide production that are not achievable with these other compounds.

Physical Description

XLogP3

Boiling Point

245.0 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350: May cause cancer [Danger Carcinogenicity];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard